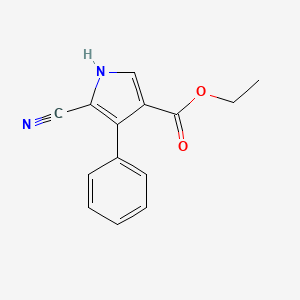![molecular formula C8H16N2 B15166670 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 184583-30-0](/img/structure/B15166670.png)
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes a fused pyrrole and pyrrolidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with maleimides, which can be promoted by visible light . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the degree of saturation in the compound.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3a’,6a’-Dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds are synthesized via similar cycloaddition reactions and have comparable properties.
Uniqueness: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different products makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
184583-30-0 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-7-3-9-5-8(7,2)6-10-4-7/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
KZZHIRBBWAIOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CNCC1(CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)




![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)







